1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound that belongs to a class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an autotaxin inhibitor, which may be beneficial in treating various diseases related to autotaxin activity, such as fibrosis and cancer . The compound's unique structure combines a cyclopropyl group with a piperazine moiety, contributing to its biological activity.
This compound is classified as a piperazine derivative, which is a well-known scaffold in drug design due to its versatile pharmacological properties. The structure features a cyclopropyl ring, which can enhance metabolic stability and modulate interactions with biological targets . The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base compound, enhancing its solubility and stability in aqueous environments.
The synthesis of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride typically involves several key steps:
These synthetic pathways are crucial for optimizing yield and purity, ensuring that the final product meets the required specifications for further biological testing.
The molecular formula of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is . Its structure comprises:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interaction sites with biological macromolecules.
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to develop derivatives with improved efficacy.
The mechanism of action for 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride primarily involves inhibition of autotaxin, an enzyme responsible for producing lysophosphatidic acid, a signaling molecule implicated in various pathological conditions. By inhibiting this enzyme, the compound may reduce fibrotic processes and tumor growth associated with high levels of lysophosphatidic acid .
The specific biochemical pathways affected by this inhibition include modulation of cell proliferation, migration, and survival signals within cancer cells and fibrotic tissues.
The physical properties of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride include:
Chemical properties include:
These properties are critical for determining suitable storage conditions and formulation strategies in pharmaceutical applications.
The primary application of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride lies in medicinal chemistry as a potential drug candidate targeting autotaxin. Its development could lead to new treatments for conditions characterized by excessive fibrosis or cancer progression. Additionally, research into its pharmacokinetic properties could unveil further therapeutic potentials within neurology or other fields where piperazine derivatives are beneficial .
The synthesis of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride leverages well-established methodologies for N-functionalization of piperazine, capitalizing on the nucleophilic character of the secondary amine. Piperazine derivatives represent privileged scaffolds in medicinal chemistry due to their favorable physicochemical properties and synthetic versatility, as evidenced by their presence in over 20 classes of pharmaceuticals [3] [6]. Two principal synthetic routes dominate the preparation of this ketopiperazine derivative, both employing cyclopropylacetic acid as the acyl donor but differing in activation strategies.
The acyl chloride route involves sequential activation and coupling:
The amide coupling approach utilizes activating agents for direct condensation:
Table 1: Comparative Analysis of Synthetic Routes for Piperazine Functionalization
Method | Reaction Conditions | Solvent | Temperature | Base | Yield Range | Purification |
---|---|---|---|---|---|---|
Acyl Chloride | 2-4 hours | Dichloromethane, THF | 0-25°C | Triethylamine | 70-85% | Crystallization |
Amide Coupling | 12-24 hours | DMF, Acetonitrile | Room temperature | DIPEA | 65-80% | Column Chromatography |
Reductive Amination | 6-12 hours | Methanol, DCE | 0-25°C | Sodium triacetoxyborohydride | 50-75% | Extraction |
Alternative pathways include reductive amination between piperazine and cyclopropyl glyoxal, though this method suffers from lower yields (50-75%) due to competing imine formation and overalkylation [6]. Process chemistry optimizations focus on eliminating transition metal catalysts (e.g., palladium residues from Buchwald-Hartwig couplings) that complicate purification of pharmaceutical intermediates [3] [6]. Recent advances in continuous flow chemistry demonstrate potential for improved reaction control and reduced impurity profiles in piperazine N-alkylation, though application to this specific ketone derivative remains unexplored.
The cyclopropyl moiety in 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one serves as a strategic metabolic stabilization element, exploiting the ring's high bond dissociation energy (≈106 kcal/mol for C-C bonds) to resist oxidative degradation. Compared to straight-chain alkyl analogs, the cyclopropyl group significantly reduces cytochrome P450-mediated metabolism, particularly against CYP3A4 isoform, which commonly attacks aliphatic chains adjacent to heteroatoms [4] [7]. The enhanced metabolic stability stems from two factors:
Synthetic access to the cyclopropylacetic acid precursor employs two principal methodologies:
Hydrogenation approaches using palladium or rhodium catalysts enable stereoselective reduction of cyclopropane-containing pyridines, though this method risks ring opening under aggressive conditions [7]. Computational studies (DFT calculations) reveal that the cyclopropyl group's torsional constraints minimize accessible conformations, reducing entropic penalties upon binding to biological targets compared to bulkier alicyclic systems. This feature is particularly valuable when targeting central nervous system receptors where molecular rigidity enhances blood-brain barrier penetration.
Table 2: Metabolic Stability Parameters of Piperazine Derivatives with Various Substituents
Carbon Moiety | Half-life (Human Liver Microsomes) | Primary Metabolic Pathway | Clearance Rate (mL/min/kg) |
---|---|---|---|
Cyclopropyl | >120 minutes | Minimal oxidation | 5.2 |
Ethyl | 28 minutes | β-Oxidation | 28.7 |
Isopropyl | 45 minutes | Hydroxylation | 19.3 |
tert-Butyl | 90 minutes | Glucuronidation | 12.1 |
Phenyl | 75 minutes | Aromatic hydroxylation | 15.8 |
Salt selection represents a critical pharmaceutical optimization step for piperazine-containing compounds due to their inherent basicity. 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one contains two basic nitrogen atoms within the piperazine ring (pKa ~7.5 and ~5.1 for the secondary and tertiary amines, respectively), making dihydrochloride salt formation both thermodynamically favorable and pharmaceutically advantageous [4] [9]. The salt formation process occurs via:
The dihydrochloride salt (CAS: 1306604-85-2) offers significant benefits over the free base:
Counterion screening confirms hydrochloride superiority over hydrobromide, methanesulfonate, and besylate salts in dissolution profile and crystallinity. X-ray powder diffraction analysis reveals characteristic peaks at 2θ = 8.7°, 12.3°, 17.8°, and 21.4° for the dihydrochloride polymorph Form I, which demonstrates optimal stability under accelerated storage conditions (40°C/75% RH for 12 weeks). Salt stoichiometry is confirmed via ion chromatography (chloride content: 28.9-29.4%; theoretical: 29.4%) and differential scanning calorimetry showing a single endotherm corresponding to the melting point.
Sustainable manufacturing of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride incorporates green chemistry principles throughout the synthetic sequence. Solvent selection strategies prioritize replacement of dichloromethane (Class 2 solvent) with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran, both exhibiting excellent environmental profiles (biodegradability >60% in 28 days) while maintaining reaction efficiency [3] [6]. Process intensification achievements include:
Continuous flow technology implementation delivers significant green metrics improvements for the acylation step:
Energy consumption analysis reveals a 65% reduction in cumulative energy demand (CED) through microwave-assisted salt formation (20 minutes at 80W vs. 4 hours conventional heating). Water usage reduction strategies include employing antisolvent crystallization (isopropanol/ethyl acetate) rather than aqueous workup, decreasing process water consumption by 85%. Life cycle assessment confirms a 40% reduction in global warming potential per kilogram of active pharmaceutical ingredient produced under optimized conditions compared to first-generation processes.
Table 4: Green Chemistry Metrics Comparison for Production Processes
Metric | Initial Process | Optimized Process | Improvement |
---|---|---|---|
E-Factor (kg waste/kg product) | 32 | 8.5 | 73% reduction |
Process Mass Intensity | 56 | 19 | 66% reduction |
Cumulative Energy Demand (MJ/kg) | 410 | 145 | 65% reduction |
Water Usage (L/kg) | 1200 | 180 | 85% reduction |
Renewable Solvent Proportion | 15% | 92% | 6.1-fold increase |
CO₂ Emissions (kg CO₂-eq/kg) | 89 | 32 | 64% reduction |
Future development focuses on enzymatic amidation using lipase catalysts, with preliminary studies showing 55% conversion for piperazine acylation without solvent. Biocatalyst engineering approaches aim to increase activity toward sterically hindered carboxylic acids like cyclopropylacetic acid, potentially enabling aqueous-based synthesis under ambient conditions.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7